molecular formula C8H9Cl2NO B1459706 5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride CAS No. 1803592-28-0

5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride

Cat. No.: B1459706
CAS No.: 1803592-28-0
M. Wt: 206.07 g/mol
InChI Key: MGASVJLDSKNCDO-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

The molecular structure of this compound reveals a complex heterocyclic framework that combines the characteristic benzofuran ring system with specific substitution patterns. The compound possesses the molecular formula C8H9Cl2NO, incorporating both the free base amine component and the hydrochloride salt form, resulting in a molecular weight of 206 daltons. The core structure features a 2,3-dihydro-1-benzofuran scaffold, representing a partially saturated benzofuran system where the furan ring maintains its oxygen-containing five-membered ring character while the benzene portion provides aromatic stabilization.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system precisely identifies the chlorine substituent at position 5 of the benzofuran ring system and the primary amine group located at position 7. The dihydro designation indicates the saturation of the 2,3-positions within the furan ring, distinguishing this compound from its fully aromatic benzofuran analogs.

Structural analysis reveals that the compound exhibits a specific spatial arrangement characterized by the Simplified Molecular Input Line Entry System notation: C1COC2=C1C=C(C=C2N)Cl, with the corresponding International Chemical Identifier string providing unambiguous structural identification. The molecular geometry incorporates a LogP value of 1.63, indicating moderate lipophilicity, alongside a polar surface area of 35 square angstroms, suggesting specific solubility characteristics.

Structural Parameter Value
Molecular Formula C8H9Cl2NO
Molecular Weight 206 Da
LogP 1.63
Polar Surface Area 35 Ų
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 1
Rotatable Bonds 0
Ring Count 2

The electronic structure of this compound demonstrates the influence of both electron-withdrawing and electron-donating substituents on the aromatic system. The chlorine atom at position 5 functions as an electron-withdrawing group through inductive effects, while simultaneously providing electron density through resonance donation from its lone pair electrons. This dual electronic character significantly influences the compound's reactivity patterns and potential synthetic applications.

Spectroscopic characterization typically reveals distinctive features consistent with the proposed structure. The aromatic protons of the benzofuran system exhibit characteristic chemical shifts in nuclear magnetic resonance spectroscopy, while the presence of the primary amine group manifests as exchangeable protons in deuterated solvents. The chlorine substituent influences the electronic environment of adjacent aromatic carbons, creating identifiable patterns in carbon-13 nuclear magnetic resonance spectra that confirm the substitution pattern.

Historical Development in Heterocyclic Chemistry

The historical development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who first synthesized the benzofuran ring system through what became known as the Perkin rearrangement. This groundbreaking achievement established the foundation for subsequent investigations into benzofuran derivatives and their synthetic accessibility. Perkin's initial work involved the rearrangement of 2-halocoumarin compounds under basic conditions, leading to ring contraction and formation of benzofuran structures, a transformation that remains synthetically relevant in contemporary organic chemistry.

The broader context of heterocyclic chemistry development during the nineteenth century provided the framework within which benzofuran research evolved. The systematic study of heterocyclic compounds began in earnest during the 1800s, with notable early achievements including Brugnatelli's synthesis of alloxan from uric acid in 1818 and Dobereiner's production of furfural from starch treatment with sulfuric acid in 1832. These early investigations established fundamental principles of heterocyclic reactivity and synthetic methodology that would later influence benzofuran chemistry.

The evolution of benzofuran synthesis methodology has demonstrated remarkable progress since Perkin's initial discoveries. Contemporary research has revealed multiple synthetic approaches to benzofuran construction, including palladium-catalyzed cyclization reactions, copper-mediated transformations, and rhodium-catalyzed annulation processes. These modern methodologies have expanded the scope of accessible benzofuran derivatives, enabling the synthesis of complex substituted systems such as this compound through controlled introduction of functional groups.

The development of transition metal catalysis has particularly revolutionized benzofuran synthesis, allowing for the efficient construction of the heterocyclic framework under mild reaction conditions. Copper-based catalytic systems have proven especially valuable for benzofuran formation through cyclization of appropriately substituted precursors, while gold and silver catalysts have enabled novel transformations involving alkyne activation and subsequent cyclization. These advances have made previously challenging substitution patterns, including those present in chloro-substituted amino-benzofurans, readily accessible through rational synthetic design.

Historical Milestone Year Contribution Significance
Perkin Rearrangement 1870 First benzofuran synthesis Established benzofuran accessibility
Alloxan Synthesis 1818 Early heterocyclic work Pioneered heterocyclic methodology
Furfural Production 1832 Furan ring formation Demonstrated furan stability
Modern Catalytic Methods 2021-2023 Transition metal catalysis Expanded synthetic scope

The significance of benzofuran derivatives in contemporary chemical research extends beyond their synthetic accessibility to encompass their role as fundamental building blocks in complex molecule construction. The benzofuran scaffold appears frequently in natural products and exhibits structural features that make it valuable for exploring structure-activity relationships in various chemical contexts. This widespread occurrence has driven continued interest in developing efficient synthetic methods for benzofuran preparation and functionalization.

Research published during 2021-2023 has demonstrated the continued vitality of benzofuran chemistry, with numerous publications describing novel synthetic approaches and mechanistic insights. These recent developments have included visible-light-mediated cyclization processes, catalyst-free synthetic protocols, and innovative metal-catalyzed transformations that expand the available toolbox for benzofuran construction. The diversity of these approaches reflects the maturity of the field while simultaneously highlighting ongoing opportunities for methodological advancement.

The specific case of this compound exemplifies the successful application of modern synthetic methodology to create highly functionalized heterocyclic compounds. The precise introduction of both chlorine and amine substituents at specific positions requires sophisticated synthetic planning and execution, demonstrating the evolution of heterocyclic chemistry from its nineteenth-century origins to contemporary precision. Current synthetic approaches to such compounds often involve multi-step sequences incorporating protection-deprotection strategies, regioselective halogenation, and controlled amine introduction to achieve the desired substitution pattern.

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGASVJLDSKNCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-28-0
Record name 5-chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride
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Biological Activity

5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, along with relevant research findings and data.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8ClNO·HCl
  • CAS Number : 123654-26-2

Antimicrobial Activity

Research has indicated that 5-Chloro-2,3-dihydro-1-benzofuran derivatives exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of 5-Chloro-2,3-dihydro-1-benzofuran Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Chloro Derivative AStaphylococcus aureus50 µg/mL
5-Chloro Derivative BEscherichia coli100 µg/mL
5-Chloro Derivative CCandida albicans75 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 5-Chloro-2,3-dihydro-1-benzofuran derivatives has been explored in various in vitro studies. These compounds have shown cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound XMCF-7 (breast cancer)10.5
Compound YA549 (lung cancer)8.3
Compound ZHCT116 (colon cancer)6.7

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G1 phase .

The biological activity of 5-Chloro-2,3-dihydro-1-benzofuran derivatives is thought to stem from their ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Receptor Modulation : Interaction with receptors such as histamine H3 receptors has been noted, leading to potential applications in neurological disorders .
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzofuran derivatives, it was found that the introduction of a chloro group significantly enhanced activity against both bacterial and fungal strains compared to non-chlorinated analogs .

Case Study 2: Anticancer Screening
A series of synthesized compounds based on the benzofuran scaffold were screened for anticancer properties. Notably, one derivative demonstrated an IC50 value lower than that of established chemotherapeutic agents like doxorubicin in MCF-7 cell lines .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H8ClN

Molecular Weight : 155.61 g/mol

The compound features a benzofuran ring system with a chlorine atom and an amine group, which contributes to its reactivity and biological interactions. The presence of the amine group allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic properties:

  • Anticancer Activity : Research has indicated that derivatives of 5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)25Induction of apoptosis through ROS generation
MCF-7 (Breast Cancer)30Inhibition of angiogenesis

These findings suggest that the compound may act by inducing oxidative stress and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.90
Escherichia coli20–40

This antimicrobial activity highlights its potential use in developing new antibiotics .

Neuropharmacology

Recent studies have suggested that this compound may possess neuroprotective effects. In animal models of neuropathic pain, the compound showed efficacy in reducing pain without significant side effects on locomotor behavior. This suggests a selective action on pain pathways, potentially mediated through interactions with cannabinoid receptors .

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in the synthesis of various benzofuran derivatives, which are being investigated for their biological activities. Its reactivity allows for the introduction of different functional groups, leading to a diverse range of derivatives with potential therapeutic applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several benzofuran derivatives synthesized from this compound. The results indicated that certain derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to the parent compound. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties of the compound against clinical isolates of Escherichia coli. The results demonstrated significant antibacterial activity, suggesting that this compound could be developed into a new therapeutic agent for treating bacterial infections .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key differences in molecular structure, physicochemical properties, and commercial availability between the target compound and its analogs.

Table 1: Structural and Commercial Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Price (50 mg) Key Features Source
5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride Cl (5), NH₂ (7) ~C₈H₁₀Cl₂NO ~220.09* €682.00 Building block for synthesis
(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride Br (5), CH₃ (7), CH₂NH₂ (2) C₁₀H₁₁BrClNO Not provided €675.00 Bromine substitution; lower cost
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (7), NH₂ (3) (S-configuration) C₈H₁₀Cl₂NO 220.09 N/A Stereospecific; hazardous (H302)
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl (5), F (4), NH₂ (3) C₈H₈Cl₂FNO 224.06 N/A Fluorine addition; higher mass
(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride Cl (5), CH₂NH₂ (7) C₉H₁₁Cl₂NO 220.09 N/A Methanamine spacer

*Estimated based on analogous compounds.

Key Findings:

Substituent Effects on Reactivity and Cost

  • The bromo analog () is slightly cheaper (€675.00 vs. €682.00 for 50 mg), likely due to bromine’s lower electronegativity compared to chlorine, which may reduce demand in specific synthetic pathways .
  • Fluorine substitution () increases molecular mass (224.06 g/mol) and may enhance metabolic stability in drug design due to fluorine’s electron-withdrawing effects .

Stereochemical and Positional Variations The (S)-enantiomer () demonstrates the importance of stereochemistry in biological activity.

Notes and Limitations

  • Discrepancies in molecular formulas (e.g., ’s methanamine derivative vs.
  • Price data are vendor-specific and may vary based on purity, scale, and regional availability.

Preparation Methods

Multi-Step Synthesis Overview

A representative synthetic pathway involves:

  • Step 1: Formation of 4-(acetylamino)-2-hydroxyl-3-(2-hydroxyethyl) methyl benzoate
    This intermediate is reacted with triphenylphosphine and diethyl azodiformate in an organic solvent (e.g., tetrahydrofuran, acetone) at ambient temperature for 2-3 hours. This step facilitates intramolecular cyclization to form a 2,3-dihydrobenzofuran ring system.

  • Step 2: Chlorination with N-chlorosuccinimide (NCS)
    The crude product from step 1 is dissolved in an organic solvent and treated with NCS at 50-60°C for 2-5 hours to introduce the chlorine atom at the 5-position on the benzofuran ring.

  • Step 3: Hydrolysis and amination under alkaline alcoholic conditions
    The chlorinated intermediate is reacted with aqueous alcohol and alkali (e.g., sodium hydroxide in methanol or ethanol) at room temperature or elevated temperature (up to 85°C) for 2-5 hours. This step converts ester groups to the corresponding amine, followed by acidification to pH 1-6 with hydrochloric acid to precipitate the hydrochloride salt of 5-chloro-2,3-dihydro-1-benzofuran-7-amine.

Reaction Conditions and Solvent Choices

  • Organic solvents used include tetrahydrofuran (THF), acetone, acetonitrile, toluene, and ethyl acetate. THF and acetonitrile are preferred for their polarity and ability to dissolve intermediates effectively.
  • Triphenylphosphine and diethyl azodiformate are used in equimolar ratios, typically 0.8-1.2 equivalents relative to the starting material.
  • N-chlorosuccinimide is employed in stoichiometric amounts to ensure selective chlorination without over-chlorination.
  • The hydrolysis and amination steps are optimized by controlling temperature (room temperature to 85°C) and pH adjustments to maximize yield and purity.

Data Table: Key Reaction Parameters and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Purity (HPLC)
1 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate + triphenylphosphine + diethyl azodiformate THF, acetone, or acetonitrile Ambient (20-25°C) 2-3 hours - -
2 N-chlorosuccinimide Acetone, THF 50-60°C 2-5 hours - -
3 Hydrolysis with NaOH in MeOH or EtOH; acidification with HCl MeOH/H2O or EtOH/H2O RT to 85°C 2-5 hours 41-68% 98.5-99.9%

Note: Yields and purities vary depending on specific experimental conditions and scale.

Research Findings and Analysis

  • The synthetic method described in patent CN104016949A demonstrates a practical and scalable approach to prepare 4-amino-5-chloro-2,3-dihydrobenzofuran derivatives, which can be adapted for the hydrochloride salt of 5-chloro-2,3-dihydro-1-benzofuran-7-amine.
  • Optimization of solvent systems and reaction times is critical for maximizing yield and purity. For example, using ethanol instead of methanol in the hydrolysis step can improve the crystallinity and purity of the final product.
  • The chlorination step using N-chlorosuccinimide is selective and mild, avoiding side reactions and degradation of sensitive functional groups.
  • Analytical techniques such as HPLC confirm the high purity (up to 99.9%) of the synthesized compound, which is essential for pharmaceutical applications.
  • Alternative synthetic routes involving different amination strategies or substitution patterns have been explored for related benzofuran derivatives, but the outlined method remains the most efficient for this specific compound.

Summary Table of Key Synthetic Steps

Synthetic Step Purpose Key Reagents Conditions Outcome
Cyclization and Ester Formation Build dihydrobenzofuran core Triphenylphosphine, Diethyl azodiformate Ambient temperature, 2-3 h Intermediate ester formed
Selective Chlorination Introduce chlorine at 5-position N-chlorosuccinimide 50-60°C, 2-5 h 5-chloro intermediate
Hydrolysis and Amination Convert ester to amine hydrochloride salt NaOH in MeOH or EtOH, HCl for acidification RT to 85°C, 2-5 h This compound

Q & A

Basic Research Questions

Q. How can the synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride be optimized for improved yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use controlled hydrolysis under basic conditions (e.g., KOH in methanol/water mixtures) with reflux times adjusted to 5–6 hours to ensure complete deprotection of intermediates .
  • Purification : Employ column chromatography (ethyl acetate as eluent) for intermediate isolation. Final purification via recrystallization from benzene or chloroform can enhance crystallinity .
  • Yield Optimization : Monitor reaction progress using TLC (Rf ~0.6–0.7 in ethyl acetate) to minimize side-product formation .

Q. What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the solid-state structure, particularly planar benzofuran moieties and intermolecular hydrogen bonds (e.g., O–H⋯O interactions) .
  • Spectroscopy : Use 1H NMR^1 \text{H NMR} to verify aromatic proton environments and 13C NMR^13 \text{C NMR} for carbonyl/amine group confirmation.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Cl) to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of benzofuran derivatives?

  • Methodological Answer :

  • Comparative Assays : Standardize bioactivity tests (e.g., antimicrobial MIC assays) across studies to isolate structural determinants (e.g., chloro vs. methoxy substituents) .
  • Structure-Activity Relationship (SAR) : Correlate crystallographic data (e.g., planarity of the benzofuran core) with biological activity trends using regression models .
  • Meta-Analysis : Aggregate data from analogs (e.g., 5-fluoro or 7-methyl derivatives) to identify substituent-specific effects .

Q. What strategies mitigate challenges in handling hygroscopic or reactive intermediates during synthesis?

  • Methodological Answer :

  • Moisture Control : Use anhydrous solvents and conduct reactions in gloveboxes under nitrogen atmospheres .
  • Stabilization : Add desiccants (e.g., molecular sieves) during storage. For reactive intermediates, derivatize with protective groups (e.g., Boc for amines) to reduce degradation .
  • Safety Protocols : Follow OSHA guidelines for hydrochloric acid neutralization and waste disposal to prevent exothermic reactions .

Q. How can hydrogen-bonding networks in the compound’s solid-state structure inform its stability or solubility?

  • Methodological Answer :

  • Crystallographic Analysis : Identify intermolecular interactions (e.g., O–H⋯O dimers) using single-crystal X-ray diffraction. Centrosymmetric dimer formation often reduces solubility .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., ~430–437 K) to assess thermal stability linked to hydrogen-bond strength .
  • Solubility Screening : Test in polar aprotic solvents (e.g., DMSO) versus non-polar solvents (e.g., benzene) to correlate with crystal packing efficiency .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymatic pockets (e.g., cytochrome P450). Prioritize docking poses with the lowest RMSD values relative to crystallographic data .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic amine groups) .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-target complexes under physiological conditions.

Data Contradiction and Validation

Q. How should conflicting spectral data (e.g., NMR shifts) between batches be investigated?

  • Methodological Answer :

  • Batch Comparison : Re-run NMR under identical conditions (solvent, temperature) and spike samples with authentic references to identify impurities.
  • Isotopic Labeling : Synthesize 15N^{15} \text{N}-labeled analogs to resolve amine proton splitting patterns .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric or conformational artifacts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride
Reactant of Route 2
5-Chloro-2,3-dihydro-1-benzofuran-7-amine hydrochloride

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